5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of indole-3-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione.
Barbituric acid: Another precursor used in the synthesis.
Oxindole derivatives: Products of the oxidation of the indole moiety.
Uniqueness
This compound is unique due to its combination of the indole and barbituric acid moieties, which confer distinct chemical and biological properties.
Biological Activity
5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.319 g/mol
- CAS Number : 5309-51-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the indole structure. For instance, derivatives containing the indolyl fragment have demonstrated significant activity against various bacterial strains, including multidrug-resistant strains.
A study evaluating tris(1H-indol-3-yl)methylium salts reported minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against both sensitive and resistant bacterial isolates. These compounds exhibited low cytotoxicity against human fibroblasts while maintaining high antimicrobial efficacy .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Tris(1H-indol-3-yl)methylium salt | 0.13 - 1.0 | Gram-positive and Gram-negative bacteria |
Compound 1 (N-hydroxyalkyl derivative) | 2.0 | Gram-positive bacteria |
Cytotoxicity
The cytotoxicity of this compound was assessed using the MTT assay on human fibroblasts. The results indicated that while some derivatives exhibited significant antimicrobial activity, they also displayed varying levels of cytotoxicity. The best-performing compounds achieved a favorable balance between antimicrobial efficacy and low cytotoxicity, suggesting their potential for therapeutic use .
Study on Indole Derivatives
In a comparative study of indole derivatives' biological activities, researchers focused on the structure-activity relationship (SAR) to optimize both antimicrobial and cytotoxic profiles. The introduction of specific substituents on the indole ring was found to enhance antimicrobial potency while reducing toxicity .
In Vivo Efficacy
In vivo studies using murine models demonstrated that certain indole derivatives could effectively suppress bacterial infections without significant toxicity. For example, compounds with enhanced lipophilicity showed improved penetration into microbial cells and facilitated pore formation in bacterial membranes, leading to increased antibacterial activity .
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-hydroxy-5-(indol-3-ylidenemethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19) |
InChI Key |
FHZSIVDOUKDCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Origin of Product |
United States |
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